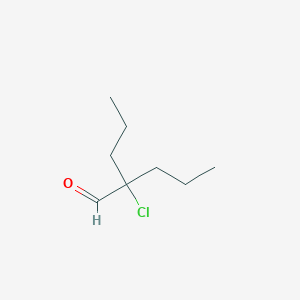![molecular formula C16H14ClN3O4 B14600347 Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- CAS No. 59440-77-6](/img/structure/B14600347.png)
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- is a chemical compound that belongs to the class of glycine derivatives. This compound is characterized by the presence of a glycine moiety linked to a benzoyl group, which is further substituted with a 4-chlorophenyl group. The compound’s structure imparts unique chemical and biological properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- typically involves the reaction of glycine with 4-chlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
Glycine+4-chlorophenyl isocyanate→Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Chlorophenyl)carbamoyl]glycine
- 2-(3-(4-Chlorophenyl)ureido)acetic acid
Uniqueness
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- is unique due to its specific structural features, such as the presence of both glycine and 4-chlorophenyl groups. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl] and its various aspects, from synthesis to applications and comparisons with similar compounds
Propiedades
Número CAS |
59440-77-6 |
|---|---|
Fórmula molecular |
C16H14ClN3O4 |
Peso molecular |
347.75 g/mol |
Nombre IUPAC |
2-[[4-[(4-chlorophenyl)carbamoylamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C16H14ClN3O4/c17-11-3-7-13(8-4-11)20-16(24)19-12-5-1-10(2-6-12)15(23)18-9-14(21)22/h1-8H,9H2,(H,18,23)(H,21,22)(H2,19,20,24) |
Clave InChI |
ZSGUTARZQQMADP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCC(=O)O)NC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


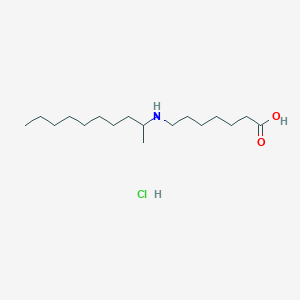
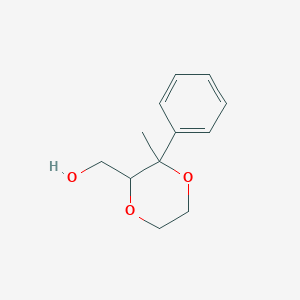
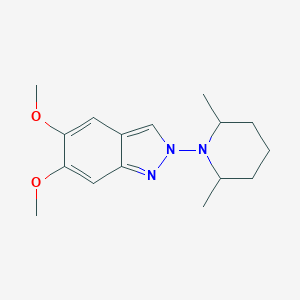

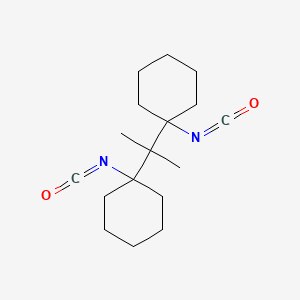

![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)

![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)

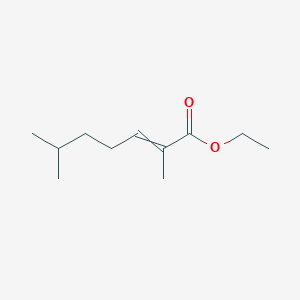
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)

